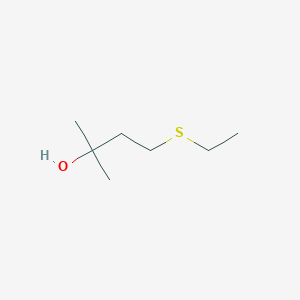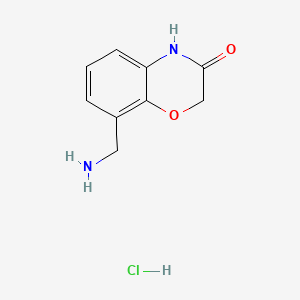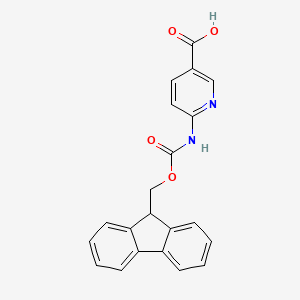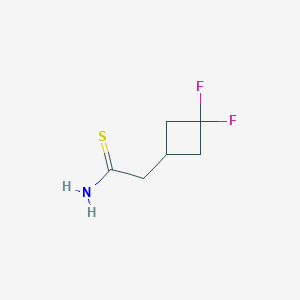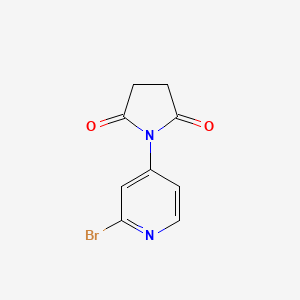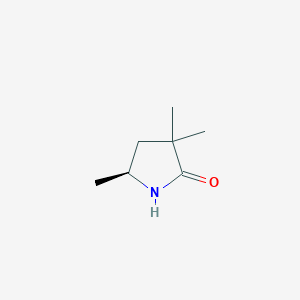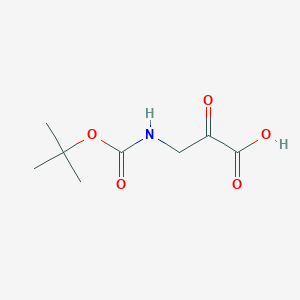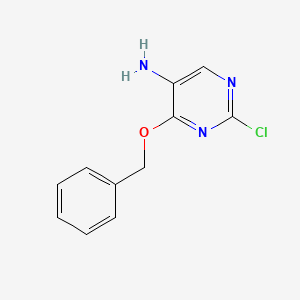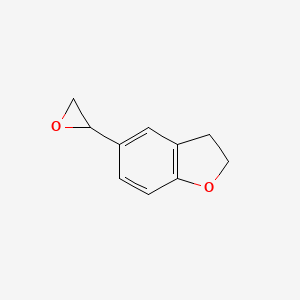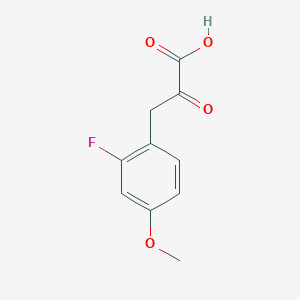
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluoro-4-methoxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The product is then purified through recrystallization from a solvent mixture like ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The fluorinated aromatic ring and keto group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Shares the fluorinated aromatic ring but differs in functional groups.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure but contains a chlorophenyl group instead of a keto group.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its combination of a fluorinated aromatic ring and a keto group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9FO4 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
PBPYAKIFUUFOJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)

